![molecular formula C12H18N2OS B1464865 1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one CAS No. 1018554-65-8](/img/structure/B1464865.png)
1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one
Descripción general
Descripción
“1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one” is a small molecule with the formula C12H18N2OS and a molecular weight of 238.35 . It’s related to a compound named “3-(5-{[4-(AMINOMETHYL)PIPERIDIN-1-YL]METHYL}-1H-INDOL-2-YL)QUINOLIN-2(1H)-ONE” which is an experimental small molecule .
Physical And Chemical Properties Analysis
This compound is a clear liquid, colorless to light yellow. It’s freely soluble in water and has a pKa of 8.34±0.29 (Predicted). It’s sensitive to air .Aplicaciones Científicas De Investigación
Thiophene and Piperidine Analogues' Role in Drug Discovery and Biological Studies
Chemical Properties and Synthetic Approaches : Research on thiophene derivatives, including studies on their synthesis, chemical properties, and biological activities, highlights the significance of thiophene as a core structure in drug design due to its aromatic stability and electronic properties. Piperidine derivatives are similarly valued for their versatility in medicinal chemistry, serving as building blocks for compounds with a wide range of biological activities (D. Xuan, 2020).
Biological Activities : Thiophene and piperidine derivatives are explored for various biological activities, including anticancer, antiviral, and antimicrobial effects. Their incorporation into drug molecules can enhance efficacy, selectivity, and pharmacokinetic properties, making them valuable in the development of new therapeutic agents (T. Ostrowski, 2022).
Drug Discovery and Pharmacology : Studies on arylcycloalkylamines, which include phenyl piperidines, highlight the impact of arylalkyl substituents on the potency and selectivity of binding affinity at D2-like receptors, indicating the critical role of structural modifications in developing antipsychotic agents (D. Sikazwe et al., 2009).
Toxicity and Carcinogenicity Studies : The carcinogenic potential of certain thiophene analogues was investigated, providing insight into the importance of in vitro predictions of carcinogenicity for structurally new compounds. This research underscores the necessity of comprehensive toxicity evaluations in the development of new chemical entities (J. Ashby et al., 1978).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[3-(aminomethyl)piperidin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c13-8-10-3-1-5-14(9-10)12(15)7-11-4-2-6-16-11/h2,4,6,10H,1,3,5,7-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEGOXWXTZAFFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CS2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



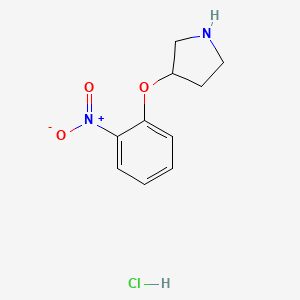
![N-Allyl-N-[2-(3-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1464785.png)
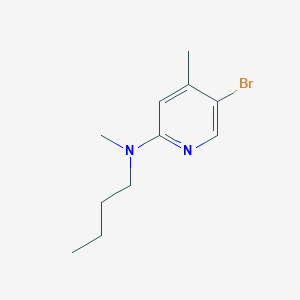
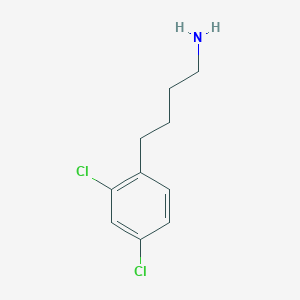

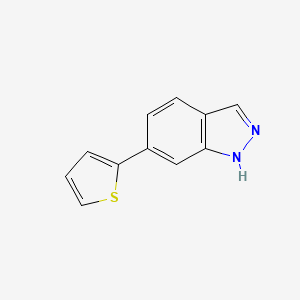
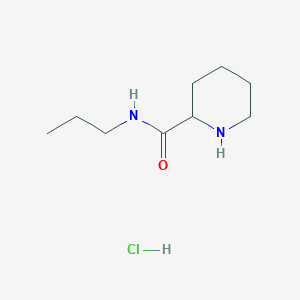
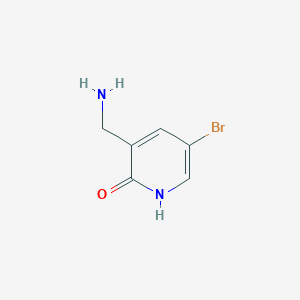
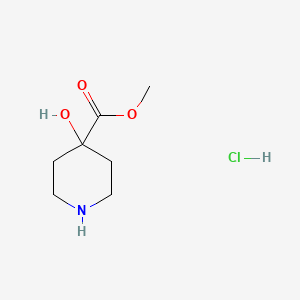


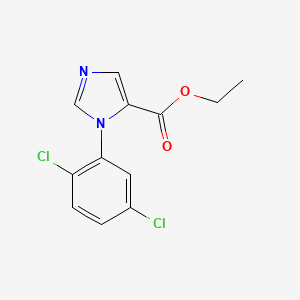

![4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1464804.png)